molecular formula C8H16O2 B3051860 5-Hydroxy-2,5-dimethylhexan-3-one CAS No. 36587-79-8

5-Hydroxy-2,5-dimethylhexan-3-one

Cat. No. B3051860
CAS RN: 36587-79-8
M. Wt: 144.21 g/mol
InChI Key: BZTRLOJUDTVVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2,5-dimethylhexan-3-one is a chemical compound with the molecular formula C8H16O2 . It is also known as 2,5-Dimethyl-3-hexanone .


Molecular Structure Analysis

The molecular structure of 5-Hydroxy-2,5-dimethylhexan-3-one consists of 8 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The average mass of the molecule is 144.211 Da . The structure also contains 25 bonds in total, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .

Scientific Research Applications

Metabolism Studies

  • 5-Hydroxy-2,5-dimethylhexan-3-one has been identified as a metabolite in the study of 2,5-dimethylhexane metabolism in male Fischer 344 rats. This research utilized techniques like gas chromatography and mass spectrometry to identify various metabolites, including 5-Hydroxy-2,5-dimethylhexan-3-one, indicating its role in biological processes (Serve et al., 1991).

Combustion Chemistry

  • In the field of combustion chemistry, studies have investigated the combustion behavior of compounds like 2,5-dimethylhexane, which can be related to the combustion characteristics of 5-Hydroxy-2,5-dimethylhexan-3-one. These studies offer insights into the oxidation behavior of similar compounds in various conditions, contributing to our understanding of fuel reactivity and combustion processes (Sarathy et al., 2014).

Catalytic Conversion Research

  • Research on the catalytic conversion of 5-Hydroxymethylfurfural, a platform chemical derived from C6 sugars, explores the transformation into various chemicals, including 5-Hydroxy-2,5-dimethylhexan-3-one. This study highlights the mechanisms of catalytic processes and potential design strategies for future catalysts, indicating the importance of 5-Hydroxy-2,5-dimethylhexan-3-one in chemical synthesis and industrial applications (Kong et al., 2018).

Synthesis and Chemical Education

  • In educational settings, the synthesis of compounds related to 5-Hydroxy-2,5-dimethylhexan-3-one, like 2,5-Dichloro-2,5-dimethylhexane, has been used to instruct students about chemical reactions such as SN1. These studies provide insights into the practical applications of synthesis and chemical education (Wagner & Marshall, 2010).

Flavor Chemistry

  • In flavor chemistry, compounds like 2,5-Dimethyl-4-hydroxy-2H-furan-3-one, which is structurally similar to 5-Hydroxy-2,5-dimethylhexan-3-one, have been identified as key flavor constituents in fruits and baked foods. This research includes analytical and organic methods for the analysis, synthesis, and biosynthesis of such compounds, demonstrating their significance in food science and flavor enhancement (Zabetakis et al., 1999).

properties

IUPAC Name

5-hydroxy-2,5-dimethylhexan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-6(2)7(9)5-8(3,4)10/h6,10H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTRLOJUDTVVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80609035
Record name 5-Hydroxy-2,5-dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2,5-dimethylhexan-3-one

CAS RN

36587-79-8
Record name 5-Hydroxy-2,5-dimethylhexan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80609035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2,5-dimethylhexan-3-one
Reactant of Route 2
Reactant of Route 2
5-Hydroxy-2,5-dimethylhexan-3-one
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-2,5-dimethylhexan-3-one
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-2,5-dimethylhexan-3-one
Reactant of Route 5
Reactant of Route 5
5-Hydroxy-2,5-dimethylhexan-3-one
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-2,5-dimethylhexan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.